molecular formula C27H20O5 B14989148 3-[3-(biphenyl-4-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

3-[3-(biphenyl-4-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

Cat. No.: B14989148
M. Wt: 424.4 g/mol
InChI Key: QZVLIDJNFOYHIU-UHFFFAOYSA-N
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Description

3-(3-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOIC ACID is a complex organic compound that features a biphenyl group, a furochromenone core, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the biphenyl group: This can be achieved through Suzuki coupling reactions using aryl halides and boronic acids.

    Construction of the furochromenone core: This involves cyclization reactions, often using Lewis acids as catalysts.

    Introduction of the propanoic acid moiety: This step usually involves alkylation reactions followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its biphenyl and furochromenone moieties could be useful in the design of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

Mechanism of Action

The mechanism of action of 3-(3-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl group can engage in π-π stacking interactions, while the furochromenone core can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a biphenyl group.

    Brequinar: An inhibitor of dihydroorotate dehydrogenase (DHODH) with a similar biphenyl structure.

Uniqueness

3-(3-{[1,1’-BIPHENYL]-4-YL}-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOIC ACID is unique due to its combination of a biphenyl group, a furochromenone core, and a propanoic acid moiety. This combination of structural features provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H20O5

Molecular Weight

424.4 g/mol

IUPAC Name

3-[5-methyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid

InChI

InChI=1S/C27H20O5/c1-16-20(11-12-26(28)29)27(30)32-25-14-24-22(13-21(16)25)23(15-31-24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,13-15H,11-12H2,1H3,(H,28,29)

InChI Key

QZVLIDJNFOYHIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)CCC(=O)O

Origin of Product

United States

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